molecular formula C19H24O2S B5424832 2-[(2-tert-butylphenyl)sulfonyl]-1,3,5-trimethylbenzene

2-[(2-tert-butylphenyl)sulfonyl]-1,3,5-trimethylbenzene

Cat. No.: B5424832
M. Wt: 316.5 g/mol
InChI Key: WVLZKXFBGMMLGF-UHFFFAOYSA-N
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Description

The compound “2-[(2-tert-butylphenyl)sulfonyl]-1,3,5-trimethylbenzene” is a complex organic molecule. It likely contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The “tert-butylphenyl” and “sulfonyl” groups are common in organic chemistry and are often involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution, a common reaction in organic chemistry . This involves the attack of an electrophile on the carbon atoms of the aromatic ring .


Chemical Reactions Analysis

In general, aromatic compounds like this one can undergo a variety of reactions, including substitution, addition, and oxidation . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, tert-butyl acrylate, a similar compound, is classified as highly flammable and harmful if swallowed or in contact with skin . Always refer to the Safety Data Sheet (SDS) for specific safety information .

Future Directions

The future directions for research on “2-[(2-tert-butylphenyl)sulfonyl]-1,3,5-trimethylbenzene” would likely depend on its specific properties and potential applications. Similar compounds have been studied for their potential use in creating new sorbents, catalysts, luminescent and magnetic materials .

Properties

IUPAC Name

2-(2-tert-butylphenyl)sulfonyl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2S/c1-13-11-14(2)18(15(3)12-13)22(20,21)17-10-8-7-9-16(17)19(4,5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLZKXFBGMMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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